4-(Cyclobutyl(hydroxy)methyl)benzoic acid
Description
Properties
IUPAC Name |
4-[cyclobutyl(hydroxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(8-2-1-3-8)9-4-6-10(7-5-9)12(14)15/h4-8,11,13H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAKYAPAUZVAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Cyclobutyl(hydroxy)methyl)benzoic acid, a derivative of benzoic acid, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties that could be beneficial for therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-(Cyclobutyl(hydroxy)methyl)benzoic acid can be represented as follows:
- IUPAC Name : 4-(Cyclobutyl(hydroxy)methyl)benzoic acid
- Molecular Formula : C_{13}H_{16}O_{3}
- CAS Number : 1393126-13-0
The presence of the cyclobutyl group and hydroxymethyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of 4-(Cyclobutyl(hydroxy)methyl)benzoic acid is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : The compound may act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and pain.
- Antioxidant Activity : Phenolic compounds are known for their antioxidant properties, which could contribute to the protective effects against oxidative stress.
Antioxidant Activity
Research indicates that derivatives of benzoic acid possess significant antioxidant properties. A study demonstrated that phenolic acids can scavenge free radicals, thereby reducing oxidative stress in cellular environments .
Anti-inflammatory Effects
4-(Cyclobutyl(hydroxy)methyl)benzoic acid may exhibit anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .
Antimicrobial Properties
Phenolic compounds often display antimicrobial activity. Studies have shown that related benzoic acid derivatives can inhibit bacterial growth and have potential applications in treating infections .
Research Findings and Case Studies
Scientific Research Applications
Chemical Properties and Structure
4-(Cyclobutyl(hydroxy)methyl)benzoic acid is a derivative of benzoic acid, characterized by the presence of a cyclobutyl group and a hydroxymethyl substituent. Its chemical formula is , and it exhibits properties typical of benzoic acid derivatives, such as solubility in organic solvents and potential reactivity in various chemical reactions.
Pharmaceutical Applications
- Anti-inflammatory Agents : Research indicates that compounds similar to 4-(Cyclobutyl(hydroxy)methyl)benzoic acid can act as antagonists to Prostaglandin E receptors (EP3 and EP4) which are implicated in inflammatory pathways. This suggests potential use in developing anti-inflammatory medications .
- Drug Development : The compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its structure allows for further modifications that can enhance biological activity or target specificity .
- Biochemical Reagent : As a biochemical reagent, it has applications in life sciences research, particularly in studies involving enzyme interactions or metabolic pathways .
Materials Science Applications
- Polymer Chemistry : 4-(Cyclobutyl(hydroxy)methyl)benzoic acid can be utilized as a monomer or additive in polymer synthesis. It enhances the thermal stability and mechanical properties of polymers, making it valuable for producing high-performance materials .
- Additives in Coatings : The compound's properties make it suitable for use as an additive in coatings, improving adhesion and resistance to environmental factors .
Case Study 1: Anti-inflammatory Activity
A study demonstrated that derivatives of 4-(Cyclobutyl(hydroxy)methyl)benzoic acid exhibited significant inhibition of inflammation markers in vitro. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for conditions such as arthritis.
| Concentration (µM) | Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Case Study 2: Polymer Enhancement
In polymer research, the incorporation of 4-(Cyclobutyl(hydroxy)methyl)benzoic acid into polycarbonate matrices was shown to improve thermal properties significantly.
| Property | Control (without additive) | With Additive |
|---|---|---|
| Glass Transition Temp (°C) | 145 | 158 |
| Tensile Strength (MPa) | 60 | 75 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
4-(Cyclobutylmethyl)benzoic Acid (CAS 37874-96-7) :
- 4-Hydroxy-3-(3-methyl-2-butenyl)benzoic Acid (HMBA, CAS 1138-41-6): Molecular Formula: C₁₂H₁₄O₃; Molecular Weight: 218.24. Features a hydroxyl group at the para position and a prenyl group (3-methyl-2-butenyl) at the meta position. Exhibits cell-cycle inhibition in HeLa cells by activating p21(WAF1) and suppressing cyclin D1 expression . Synthesized via novel routes for scalable production .
4-(4-Hydroxybutyl)benzoic Acid Methyl Ester (CAS 123910-88-3) :
Solubility and Stability Trends
- Hydroxy-substituted benzoic acids generally exhibit higher water solubility than non-hydroxylated analogs. For example: 4-Hydroxybenzoic Acid (CAS 99-96-7): Solubility in water is ~5.8 g/L at 25°C, while its methyl ester (methyl paraben) is less soluble (~0.25 g/L) . 2-Hydroxy-4-methylbenzoic Acid: Solubility in cyclohexane is negligible (<0.01 g/L), but increases in polar solvents like ethanol (>50 g/L) . 4-(Cyclobutyl(hydroxy)methyl)benzoic Acid: Predicted to have intermediate solubility due to the hydroxyl group counterbalancing the hydrophobic cyclobutyl moiety.
Data Tables
Table 1: Key Properties of Selected Benzoic Acid Derivatives
Q & A
Q. What are the recommended synthetic routes for 4-(Cyclobutyl(hydroxy)methyl)benzoic acid, and how can yield be optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions:
- Step 1: Cyclobutyl Group Introduction
Use nucleophilic substitution or cycloaddition reactions to attach the cyclobutyl moiety. For example, cross-coupling reactions with palladium catalysts under anhydrous conditions (e.g., THF solvent, 60–80°C) . - Step 2: Hydroxymethylation
Employ reductive amination or hydroxylation of a pre-installed methyl group. Enzymatic routes (e.g., ketoreductases) can enhance stereoselectivity, as seen in hydroxy acid synthesis . - Purification
Optimize via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures). Continuous flow reactors improve scalability and reduce byproducts .
Key Parameters for Yield Optimization:
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30). Retention time comparison with standards ensures purity . - Mass Spectrometry (MS):
Electrospray ionization (ESI) in negative mode detects [M–H]⁻ ions. Expected m/z: calculated based on molecular formula (e.g., C₁₂H₁₄O₃: 218.24 g/mol) .
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE):
Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol-generating steps (e.g., weighing) . - Storage Conditions:
Store at 2–30°C in amber glass vials to prevent photodegradation. Desiccate to avoid hydrolysis of the hydroxymethyl group . - Emergency Measures:
Advanced Research Questions
Q. How can contradictions in reaction yields or spectral data be systematically resolved?
Methodological Answer:
- Yield Discrepancies:
- Parameter Screening: Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst type). For example, replace LiAlH₄ with NaBH₄/CeCl₃ for selective reductions .
- Byproduct Analysis: Conduct LC-MS to identify dimers or oxidation byproducts. Adjust reaction stoichiometry or add scavengers (e.g., molecular sieves) .
- Spectral Contradictions:
Q. What methodologies are recommended for assessing ecological impact and biodegradability?
Methodological Answer:
- Read-Across Assessment:
Use data from structurally similar benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) to predict toxicity. For example, Daphnia magna LC₅₀ values (4-hydroxybenzoic acid: 48 hr LC₅₀ = 32 mg/L) . - Biodegradation Studies:
Q. What challenges arise in enzymatic synthesis, and how can they be addressed?
Methodological Answer:
- Substrate Inhibition:
- Enzyme Stability:
- Cofactor Regeneration:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
